4-Benzyloxy-3-ethylphenylboronic acid
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Overview
Description
4-Benzyloxy-3-ethylphenylboronic acid is an organic compound with the molecular formula C15H17BO3 and a molecular weight of 256.11 g/mol It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring substituted with benzyloxy and ethyl groups
Mechanism of Action
Target of Action
The primary target of 4-Benzyloxy-3-ethylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The SM cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its physical and chemical properties, such as its molecular weight .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of research and industry, including pharmaceuticals and materials science .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH . The compound is generally stable and environmentally benign, contributing to the mild and functional group tolerant reaction conditions of the SM cross-coupling reaction .
Preparation Methods
The synthesis of 4-Benzyloxy-3-ethylphenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-benzyloxy-3-ethylphenol and boronic acid derivatives.
Reaction Conditions: The phenol derivative undergoes a reaction with a boronic acid reagent under Suzuki-Miyaura coupling conditions.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
4-Benzyloxy-3-ethylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it couples with aryl halides to form biaryl compounds.
Scientific Research Applications
4-Benzyloxy-3-ethylphenylboronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical assays.
Comparison with Similar Compounds
4-Benzyloxy-3-ethylphenylboronic acid can be compared with other boronic acid derivatives such as:
Phenylboronic Acid: Lacks the benzyloxy and ethyl substituents, making it less sterically hindered and more reactive in certain reactions.
4-Butylphenylboronic Acid: Contains a butyl group instead of the benzyloxy and ethyl groups, affecting its solubility and reactivity.
4-Benzyloxy-3,5-dimethylphenylboronic Acid: Has additional methyl groups, which further influence its steric and electronic properties.
The unique combination of benzyloxy and ethyl groups in this compound imparts distinct reactivity and selectivity, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
(3-ethyl-4-phenylmethoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO3/c1-2-13-10-14(16(17)18)8-9-15(13)19-11-12-6-4-3-5-7-12/h3-10,17-18H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGYQCFWFOMHEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)CC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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